8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
The compound 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane features a spirocyclic backbone (1,4-dioxa-8-azaspiro[4.5]decane) fused to a 6-chloro-substituted benzothiazole moiety.
For example, 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane was synthesized using palladium catalysis (Pd₂dba₃, CyJohnPhos) and a spirocyclic amine precursor .
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
8-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-1-2-11-12(9-10)20-13(16-11)17-5-3-14(4-6-17)18-7-8-19-14/h1-2,9H,3-8H2 |
InChI Key |
PBCVZPFRKMEPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of aniline derivatives with ammonium thiocyanate in the presence of an oxidizing agent such as bromine or sodium bromide . This reaction is carried out in a suitable solvent like isopropyl alcohol at room temperature, resulting in the formation of 2-aminobenzothiazole derivatives.
This can be achieved through a series of nucleophilic substitution reactions, where the 2-aminobenzothiazole derivative reacts with appropriate electrophiles to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran or ether under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antidiabetic agent due to its ability to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. It may also exhibit neuroprotective and anti-inflammatory properties.
Materials Science: The unique spirocyclic structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a molecular probe to study various biological pathways and interactions, particularly those involving benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, as an alpha-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose. This results in a reduction in postprandial blood glucose levels .
Additionally, the compound may interact with other molecular targets, such as ion channels or receptors, to exert its neuroprotective or anti-inflammatory effects. The exact pathways and targets involved can vary depending on the specific biological context .
Comparison with Similar Compounds
Structural Analogs with Varied Heterocyclic Substituents
Compounds sharing the 1,4-dioxa-8-azaspiro[4.5]decane core but differing in heterocyclic substituents demonstrate how structural modifications influence properties:
Variations in Benzothiazole Substituents
Substituents on the benzothiazole ring significantly impact reactivity and biological activity:
Biological Activity
8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane |
| CAS Number | 1233932-07-4 |
| Molecular Formula | C14H15ClN2O2S |
| Molecular Weight | 310.8 g/mol |
Biological Activity Overview
The primary focus of research on this compound has been its antibacterial properties, particularly against multidrug-resistant (MDR) strains of bacteria. The benzothiazole core is known for its biological activity, making derivatives like this compound of significant interest in medicinal chemistry.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness as a dual inhibitor of bacterial topoisomerases. It exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimal Inhibitory Concentrations (MICs) :
These findings indicate that the compound can inhibit the growth of bacteria at very low concentrations, showcasing its potential as a therapeutic agent.
The mechanism by which 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane exerts its antibacterial effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death .
Case Studies
Several studies have documented the efficacy of this compound in vivo:
- In Vivo Efficacy Against MDR Strains :
- Resistance Modulation :
Comparative Analysis with Similar Compounds
To understand the uniqueness of 8-(6-Chloro-1,3-benzothiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane, it is essential to compare it with other benzothiazole derivatives:
| Compound Name | Antibacterial Activity | MIC (μg/mL) |
|---|---|---|
| 8-(6-Chloro-1,3-benzothiazol-2-yl)... | Broad-spectrum | <0.03125–4 |
| N-(6-chloro-1,3-benzothiazol-2-yl)... | Moderate | 1–10 |
| Tryptoline-based benzothiazoles | Variable | >10 |
This table illustrates that while other compounds show some antibacterial activity, the target compound demonstrates significantly lower MIC values across various bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
